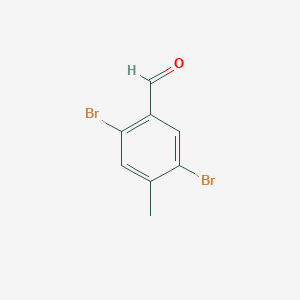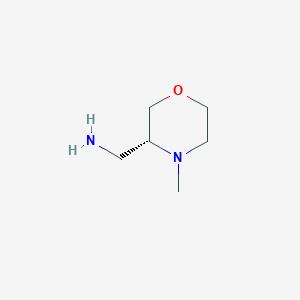
2,5-Dibromo-4-methylbenzaldehyde
Übersicht
Beschreibung
2,5-Dibromo-4-methylbenzaldehyde, also known as DBM, is a highly versatile organic compound with a wide range of applications in various fields of research and industry. It has a molecular formula of C8H6Br2O and an average mass of 277.941 Da .
Synthesis Analysis
2,5-Dibromo-4-methylbenzaldehyde is used as an intermediate to produce other chemicals. For instance, it can react with Ethane-1,2-diol to get 2-(2,5-Dibromo-phenyl)-[1,3]dioxolane . The reaction occurs with the reagent p-toluenesulfonic acid and the solvent toluene .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methylbenzaldehyde consists of a benzene ring substituted with two bromine atoms, one methyl group, and one aldehyde group .Chemical Reactions Analysis
2,5-Dibromo-4-methylbenzaldehyde is involved in several chemical reactions. These include Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .Physical And Chemical Properties Analysis
2,5-Dibromo-4-methylbenzaldehyde appears as white to cream or pale yellow crystals, powder, or fused solid . It has a molecular weight of 277.941 Da .Wissenschaftliche Forschungsanwendungen
Application 1: Carbonylative Stille Couplings
- Summary of the Application : 2,5-Dibromo-4-methylbenzaldehyde is used as a reactant in carbonylative Stille couplings . This is a type of cross-coupling reaction used to form carbon-carbon bonds, which is a key process in organic synthesis.
Application 2: Knoevenagel Condensation
- Summary of the Application : 2,5-Dibromo-4-methylbenzaldehyde is used in Knoevenagel condensation , a reaction used to form carbon-carbon bonds by condensing a carbonyl compound with an active methylene group.
Application 3: Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters
- Summary of the Application : 2,5-Dibromo-4-methylbenzaldehyde is used in the cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters . Cyclization reactions are important in the synthesis of cyclic compounds, which are common in many natural products and pharmaceuticals.
Application 4: Imination and Oxidative Heterocyclization / Carbonylation
- Summary of the Application : 2,5-Dibromo-4-methylbenzaldehyde is used in imination and oxidative heterocyclization / carbonylation . This process involves the formation of imines and the subsequent cyclization and oxidation to form heterocyclic compounds.
Application 5: Intramolecular Amination
- Summary of the Application : 2,5-Dibromo-4-methylbenzaldehyde is used in intramolecular amination . This reaction involves the formation of a new carbon-nitrogen bond within a molecule, which is a key step in the synthesis of many organic compounds, including pharmaceuticals and natural products.
Application 6: Intermolecular and Intramolecular Hydroacylation of Alkenes by Aromatic Aldehydes
- Summary of the Application : 2,5-Dibromo-4-methylbenzaldehyde is used in intermolecular and intramolecular hydroacylation of alkenes by aromatic aldehydes . This process involves the addition of a carbon-hydrogen bond across a carbon-carbon double bond, which is a key step in the synthesis of many organic compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-dibromo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLRTUFATSTXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)







